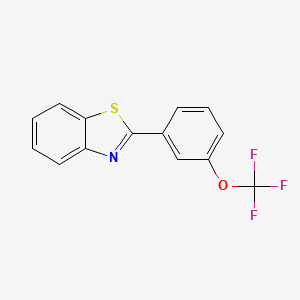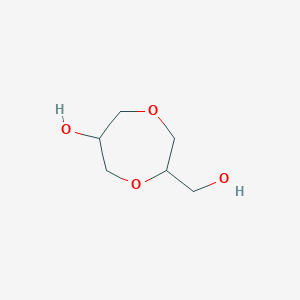
2-(Hydroxymethyl)-1,4-dioxepan-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hydroxymethyl)-1,4-dioxepan-6-ol is an organic compound with a unique structure that includes a dioxepane ring and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1,4-dioxepan-6-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of formaldehyde and a suitable diol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxepane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
2-(Hydroxymethyl)-1,4-dioxepan-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form a diol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-(Hydroxymethyl)-1,4-dioxepan-6-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It can be used in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-(Hydroxymethyl)-1,4-dioxepan-6-ol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The dioxepane ring provides a stable framework that can undergo various chemical modifications, allowing for the design of derivatives with specific properties.
相似化合物的比较
Similar Compounds
- 2-(Hydroxymethyl)-1,4-dioxane
- 2-(Hydroxymethyl)-1,3-dioxepane
- 2-(Hydroxymethyl)-1,4-dioxepan-5-ol
Uniqueness
2-(Hydroxymethyl)-1,4-dioxepan-6-ol is unique due to its specific ring structure and the presence of the hydroxymethyl group. This combination of features provides distinct reactivity and potential applications compared to other similar compounds. The dioxepane ring offers stability and versatility, while the hydroxymethyl group allows for further functionalization and interaction with biological targets.
属性
分子式 |
C6H12O4 |
|---|---|
分子量 |
148.16 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-1,4-dioxepan-6-ol |
InChI |
InChI=1S/C6H12O4/c7-1-6-4-9-2-5(8)3-10-6/h5-8H,1-4H2 |
InChI 键 |
BTVVIBMDOCAHMJ-UHFFFAOYSA-N |
规范 SMILES |
C1C(COC(CO1)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


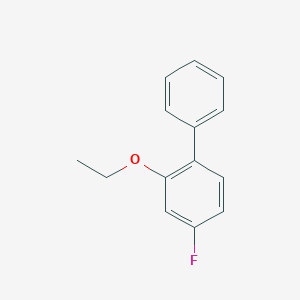
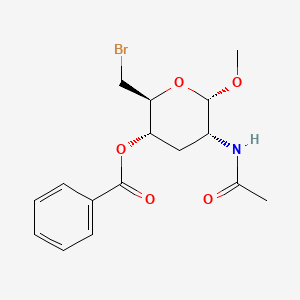
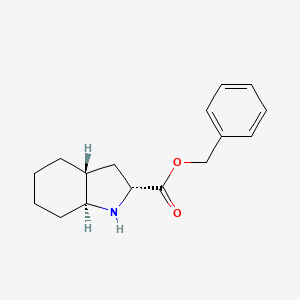
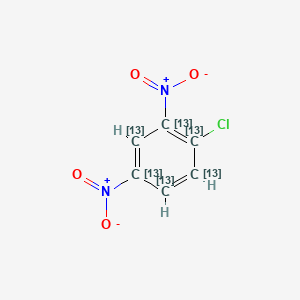
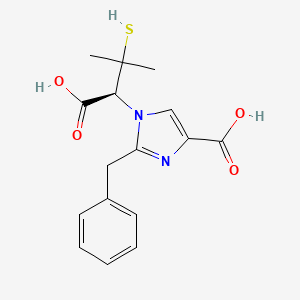

![[(Z)-[(5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B13411981.png)
![Sodium Benzo[a]pyrene-3-sulfate](/img/structure/B13411989.png)


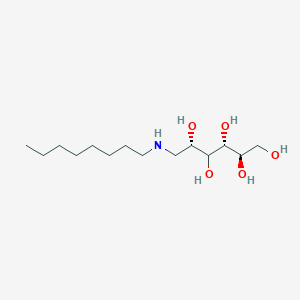
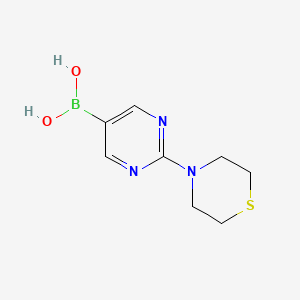
![bis[3,5-bis(trifluoromethyl)phenyl]-[(1R)-1-[5-(2-dicyclohexylphosphanylphenyl)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B13412031.png)
